

# Hiltonol (Poly-ICLC) in Melanoma: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Hiltonol |           |
| Cat. No.:            | B1497393 | Get Quote |

For researchers and drug development professionals navigating the evolving landscape of melanoma therapeutics, this guide provides a comparative analysis of **Hiltonol** (poly-ICLC) clinical trial results against current standard-of-care adjuvant therapies. **Hiltonol**, a synthetic double-stranded RNA viral mimic, functions as a potent immune modulator by activating Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5). This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks.

### **Quantitative Data Summary**

The following tables present a comparative summary of efficacy and safety data from clinical trials of **Hiltonol**-based therapies and standard-of-care immune checkpoint inhibitors in patients with high-risk resected melanoma. It is important to note that the **Hiltonol** data primarily comes from earlier phase trials focused on immunogenicity and initial efficacy signals, and not from large-scale, head-to-head comparative Phase III trials.

Table 1: Efficacy of Adjuvant Therapies in High-Risk Resected Melanoma



| Treatment<br>Regimen                              | Trial                           | Patient<br>Population             | Recurrence<br>-Free<br>Survival<br>(RFS)                                        | Distant<br>Metastasis-<br>Free<br>Survival<br>(DMFS) | Overall<br>Survival<br>(OS)                      |
|---------------------------------------------------|---------------------------------|-----------------------------------|---------------------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------|
| Hiltonol-<br>Based<br>Therapies                   |                                 |                                   |                                                                                 |                                                      |                                                  |
| NeoVax +<br>Poly-ICLC                             | NCT0197035<br>8 (Phase I)       | Stage IIIB/C<br>or IVM1a/b        | Data not mature for formal RFS analysis. Evidence of sustained immune response. | Not Reported                                         | Not Reported                                     |
| NY-ESO-1<br>Protein +<br>Poly-ICLC ±<br>Montanide | Phase I/II                      | High-Risk<br>Resected<br>Melanoma | Not the primary endpoint; focused on immunogenicity.                            | Not Reported                                         | Not Reported                                     |
| Immune<br>Checkpoint<br>Inhibitors                |                                 |                                   |                                                                                 |                                                      |                                                  |
| Nivolumab                                         | CheckMate<br>238 (Phase<br>III) | Resected<br>Stage III/IV          | 5-year RFS<br>rate: 50%[1]                                                      | 5-year DMFS<br>rate: 58%[1]                          | 5-year OS<br>rate: 76%[1]                        |
| Pembrolizum<br>ab                                 | KEYNOTE-<br>054 (Phase<br>III)  | Resected<br>Stage III             | 3-year RFS<br>rate: 63.7%<br>[2]                                                | 3.5-year<br>DMFS rate:<br>65.3%[3]                   | Not yet<br>mature, but<br>trending<br>favorably. |



| Ipilimumab | EORTC<br>18071<br>(Phase III)  | Resected<br>Stage III | 3-year RFS<br>rate: 46.5%<br>[4] | 5-year DMFS<br>rate: 48.3%         | 5-year OS<br>rate: 65.4%        |
|------------|--------------------------------|-----------------------|----------------------------------|------------------------------------|---------------------------------|
| Placebo    | KEYNOTE-<br>054 (Phase<br>III) | Resected<br>Stage III | 3-year RFS<br>rate: 44.1%        | 3.5-year<br>DMFS rate:<br>49.4%[3] | Not<br>Applicable               |
| Placebo    | EORTC<br>18071<br>(Phase III)  | Resected<br>Stage III | 3-year RFS<br>rate: 34.8%<br>[4] | 5-year DMFS<br>rate: 38.9%         | 5-year OS<br>rate: 54.4%<br>[5] |

Table 2: Safety and Tolerability of Adjuvant Therapies



| Treatment<br>Regimen                               | Trial                        | Common<br>Adverse<br>Events (Grade<br>1-2)                          | Grade 3-4 Treatment- Related Adverse Events                    | Treatment Discontinuatio n due to Adverse Events |
|----------------------------------------------------|------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------|
| Hiltonol-Based<br>Therapies                        |                              |                                                                     |                                                                |                                                  |
| NY-ESO-1<br>Protein + Poly-<br>ICLC ±<br>Montanide | Phase I/II                   | Influenza-like<br>symptoms,<br>injection site<br>reactions          | symptoms, injection site  related Grade 3/4 adverse events     |                                                  |
| NeoVax + Poly-<br>ICLC                             | NCT01970358<br>(Phase I)     | Large welts on<br>the abdomen,<br>mild flu-like<br>symptoms[8]      | Not specified, but<br>generally well-<br>tolerated[8]          | Not Reported                                     |
| Immune<br>Checkpoint<br>Inhibitors                 |                              |                                                                     |                                                                |                                                  |
| Nivolumab                                          | CheckMate 238<br>(Phase III) | Fatigue,<br>diarrhea,<br>pruritus, rash,<br>musculoskeletal<br>pain | 14.4%[9]                                                       | 9.7%                                             |
| Pembrolizumab                                      | KEYNOTE-054<br>(Phase III)   | Fatigue,<br>diarrhea,<br>pruritus, rash,<br>arthralgia              | 14.7%                                                          | 13.3%                                            |
| Ipilimumab                                         | EORTC 18071<br>(Phase III)   | Pruritus, rash,<br>fatigue, diarrhea,<br>nausea                     | 41.6% (Grade 3-<br>4); 5 drug-related<br>deaths (1.1%)<br>[10] | 52%[11][12]                                      |



| Placebo | EORTC 18071 | Not specified | 2.7% | 2.5%  |
|---------|-------------|---------------|------|-------|
|         | (Phase III) | Not specified |      | 2.570 |

# Experimental Protocols Hiltonol-Based Therapy: NY-ESO-1 Vaccine with Poly-ICLC

This protocol is based on the Phase I/II trial of a vaccine regimen in high-risk resected melanoma patients.[7]

- Patient Population: Patients with high-risk resected melanoma.
- Phase I (Dose Escalation):
  - Objective: To determine the maximum tolerated dose (MTD) of poly-ICLC.
  - Treatment: Subcutaneous injections of 100μg NY-ESO-1 protein and 1.1mL Montanide emulsified with escalating doses of poly-ICLC (0.35mg, 0.70mg, or 1.4mg).
  - Schedule: Vaccinations were administered every 3 weeks for a total of 4 cycles.
- Phase II (Randomized):
  - Objective: To investigate the immunogenicity of the MTD of poly-ICLC with NY-ESO-1, with or without Montanide.
  - Arm A: Subcutaneous vaccination with 100μg NY-ESO-1 protein and 1.4 mg poly-ICLC.
  - Arm B: Subcutaneous vaccination with 100μg NY-ESO-1 protein, 1.4mg poly-ICLC, and
     1.1ml Montanide.
  - Schedule: Vaccinations were repeated every 3 weeks for a total of 4 cycles.
- Primary Endpoints: Safety, tolerability, and immunogenicity (NY-ESO-1-specific humoral and cellular immune responses).



# Standard-of-Care Comparator: Adjuvant Nivolumab (CheckMate 238)

This protocol is based on the Phase III CheckMate 238 trial.[1][9][13][14]

- Patient Population: 906 patients with completely resected stage IIIB/C or IV melanoma.
- Treatment Arms:
  - Nivolumab Arm (n=453): Nivolumab 3 mg/kg intravenously every 2 weeks.
  - Ipilimumab Arm (n=453): Ipilimumab 10 mg/kg intravenously every 3 weeks for 4 doses, then every 12 weeks.
- Treatment Duration: Up to 1 year, or until disease recurrence or unacceptable toxicity.
- Primary Endpoint: Recurrence-free survival (RFS).
- Secondary Endpoints: Overall survival (OS) and safety.

### **Visualizations**

### **Hiltonol (Poly-ICLC) Signaling Pathway**

**Hiltonol**, a synthetic dsRNA, activates both endosomal TLR3 and cytoplasmic MDA5, leading to the induction of type I interferons and other pro-inflammatory cytokines. This cascade stimulates both innate and adaptive anti-tumor immunity.





Click to download full resolution via product page

Hiltonol's dual activation of TLR3 and MDA5 pathways.



## Experimental Workflow for a Personalized Neoantigen Vaccine Trial (e.g., NeoVax)

This diagram illustrates the key steps in a clinical trial of a personalized neoantigen vaccine like NeoVax, which incorporates poly-ICLC as an adjuvant.



Click to download full resolution via product page

Workflow for personalized neoantigen vaccine therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Longer Follow-Up Confirms Recurrence-Free Survival Benefit of Adjuvant Pembrolizumab in High-Risk Stage III Melanoma: Updated Results From the EORTC 1325-MG/KEYNOTE-054 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. mohscollege.org [mohscollege.org]
- 5. Adjuvant Ipilimumab Therapy Shows Long-Term Survival Benefit in Patients with High-Risk Melanoma | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Combined vaccination with NY-ESO-1 protein, poly-ICLC, and montanide improves humoral and cellular immune responses in high-risk melanoma patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Melanoma Research Alliance [curemelanoma.org]
- 9. CheckMate-238 Update: Nivolumab Improves 4-Year Relapse-Free Survival in Patients with Advanced Melanoma Oncology Practice Management [oncpracticemanagement.com]
- 10. Sustained Long Term Survival Benefit With Adjuvant Ipilimumab In Patients With High Risk Stage III Melanoma - EORTC [eortc.org]
- 11. Ipilimumab versus placebo after complete resection of stage III melanoma: Initial efficacy and safety results from the EORTC 18071 phase III trial. ASCO [asco.org]
- 12. Adjuvant Ipilimumab in High-Risk Stage III Melanoma: Encouraging Study Results Yet Questions Remain The ASCO Post [ascopost.com]
- 13. onclive.com [onclive.com]
- 14. vjoncology.com [vjoncology.com]
- To cite this document: BenchChem. [Hiltonol (Poly-ICLC) in Melanoma: A Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1497393#clinical-trial-results-for-hiltonol-in-melanoma-patients]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com